molecular formula C24H31NO3 B176031 (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate CAS No. 170098-29-0

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate

Cat. No. B176031
M. Wt: 381.5 g/mol
InChI Key: CWTYRVDJNWXVCS-VAXXYWNWSA-N
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Description

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Opioid Receptor Antagonism

  • A study by Cueva et al. (2009) reports on the synthesis and in vitro opioid receptor antagonism of methyl-substituted analogues related to this compound. They highlight the compound's potential in selectively antagonizing kappa opioid receptors, a significant aspect in pain management and addiction therapy research (Cueva et al., 2009).

Organic Impurity Profiling

  • Research by Heather et al. (2017) examined the synthesis and organic impurity profile of methylone, a related compound. This work is crucial in forensic chemistry for identifying synthetic pathways and the origin of impurities in related compounds (Heather et al., 2017).

Biological Activity

  • Hachama et al. (2013) synthesized novel propanoates under mild conditions and tested their biological activity against bacterial strains and yeast. This research contributes to the development of new antibacterial and antifungal agents (Hachama et al., 2013).

Antitumor Activities

  • Xiong Jing (2011) synthesized enantiomers of a compound structurally similar to "(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate" and evaluated their in vitro antitumor activities. This study is significant for developing new cancer therapeutics (Xiong Jing, 2011).

Polymer Modification and Medical Applications

  • Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds related to the queried compound. Their research is pivotal in medical applications, particularly in designing materials with antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

properties

IUPAC Name

methyl (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-18-16-25(13-12-24(18,2)21-10-7-11-22(26)15-21)17-20(23(27)28-3)14-19-8-5-4-6-9-19/h4-11,15,18,20,26H,12-14,16-17H2,1-3H3/t18-,20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTYRVDJNWXVCS-VAXXYWNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate
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(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate

Citations

For This Compound
1
Citations
SM Baira, R Srinivas, MVNK Talluri - Journal of Pharmaceutical and …, 2019 - Elsevier
Alvimopan (ALV), a peripherally acting mu-opioid receptor (PAM-OR) antagonist used for the treatment of postoperative ileus, was examined for its degradation behaviour under …
Number of citations: 7 www.sciencedirect.com

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